Methyl caffeate

Description

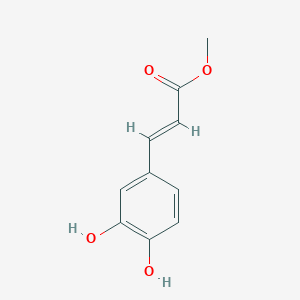

Methyl caffeate (IUPAC name: methyl (2E)-3-(3,4-dihydroxyphenyl)acrylate) is a phenolic ester derived from caffeic acid, a hydroxycinnamic acid widely distributed in plants. It is characterized by a catechol group (3,4-dihydroxyphenyl) and an α,β-unsaturated ester moiety (Figure 1). This compound has been isolated from diverse botanical sources, including Prunus persica flowers, black carrots (Daucus carota subsp. sativus var. atrorubens), Polygonum amplexicaule, and Artemisia argyi . Its pharmacological activities span antioxidant, antidiabetic, anti-inflammatory, antimicrobial, and anticancer properties, making it a compound of significant therapeutic interest .

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNYGKNIVPVPPX-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030290 | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-74-1 | |

| Record name | Caffeic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Caffeate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Dicyclohexylcarbodiimide (DCC) as a Condensing Agent

The use of DCC is one of the most prevalent methods for synthesizing methyl caffeate. This approach involves activating caffeic acid’s carboxyl group for nucleophilic attack by methanol. Key steps include:

Table 1: DCC-Mediated Synthesis Variations

Notably, acetylated caffeic acid derivatives improve solubility in nonpolar solvents, facilitating higher yields. Deprotection is achieved under mild basic (e.g., NaOH/MeOH) or acidic (e.g., HCl/MeOH) conditions.

Acid Chloride Route

Thionyl Chloride Activation

Caffeic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by esterification with methanol:

Table 2: Acid Chloride Method Parameters

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| SOCl₂ + DMF | DCM | Reflux | 65–80 |

| Oxalyl chloride | DCM | 0°C | 70–85 |

This method is efficient but requires stringent anhydrous conditions.

Mitsunobu Reaction

The Mitsunobu reaction enables esterification under mild conditions using triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD):

This method avoids acidic/basic conditions, preserving acid-sensitive functional groups.

Enzymatic Synthesis

Lipase-Catalyzed Transesterification

Enzymatic methods offer eco-friendly alternatives. For example:

Table 3: Enzymatic Method Comparison

| Enzyme | Substrate | Solvent | Yield (%) |

|---|---|---|---|

| Novozym 435 | Vinyl caffeate | [Bmim][CF₃SO₃] | 85 |

| Lipozyme TL IM | Methyl glucoside | tert-Butanol | 50 |

Enzymatic routes excel in regioselectivity but face challenges in scalability.

Knoevenagel Condensation

This method constructs the caffeoyl backbone from 3,4-dihydroxybenzaldehyde and malonic acid monoesters:

-

Malonic ester synthesis : Meldrum’s acid reacts with methanol.

-

Condensation : Base-catalyzed (e.g., piperidine) reaction with 3,4-dihydroxybenzaldehyde yields this compound.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types de réactions : Le caféate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones et d’autres produits d’oxydation.

Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydro.

Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle aromatique, conduisant à divers dérivés substitués.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs électrophiles comme le brome ou l’acide nitrique sont utilisés dans des conditions contrôlées.

Principaux produits formés :

Oxydation : Formation de quinones et d’autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Divers dérivés substitués de caféate de méthyle.

4. Applications de la recherche scientifique

Le caféate de méthyle a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d’autres composés phénoliques et dérivés.

Biologie : Étudié pour ses propriétés antioxydantes et anti-inflammatoires.

Médecine : Enquête sur ses effets neuroprotecteurs et antidiabétiques potentiels.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et nutraceutiques.

Applications De Recherche Scientifique

Antimicrobial Properties

Methyl caffeate exhibits notable antimicrobial and antimycobacterial activities. A study highlighted its effectiveness against various bacterial strains, suggesting potential for drug development in treating infections caused by resistant pathogens. The minimum inhibitory concentration (MIC) for this compound was determined through rigorous testing, showing promising results in inhibiting microbial growth .

Key Findings:

- Source: Isolated from Solanum torvum fruits.

- MIC Range: 0.12 to 32 µg/ml.

- Control: Rifampicin was used as a control drug for comparison.

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, particularly against oxidative stress-induced neuronal damage. In experiments using human neuroblastoma SH-SY5Y cells, this compound demonstrated significant protection from hydrogen peroxide-induced neurotoxicity . This suggests its potential use in treating neurodegenerative diseases.

Study Insights:

- Mechanism: Inhibition of necrotic and apoptotic processes.

- Cell Models: Effective in both neuronal differentiated SH-SY5Y cells and mouse primary neuronal cultures.

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies have indicated its selective toxicity towards cancer cells while sparing normal cells. It inhibits cell growth in various cancer lines, including cervical cancer (HeLa) and lung cancer cells . The compound's mechanism involves targeting specific metabolic pathways critical for cancer cell survival.

Research Highlights:

- Targeted Cancer Types: Cervical cancer and leukemia.

- Mechanism of Action: Induces apoptosis in high PHGDH-expressing cancer cell lines.

Antidiabetic Applications

The antidiabetic potential of this compound has been explored through its effects on insulin secretion and glucose tolerance. In animal models, oral administration improved glucose tolerance and stimulated insulin secretion from pancreatic β-cells . This effect is comparable to established antidiabetic medications like gliclazide.

Key Observations:

- Insulin Secretion: Enhanced glucose-stimulated insulin secretion (GSIS).

- Signaling Pathways: Modulates pathways involving PDX-1 and PPAR-γ, crucial for pancreatic function.

Summary Table of Applications

Mécanisme D'action

Le caféate de méthyle exerce ses effets par plusieurs mécanismes :

Inhibition de l’α-glucosidase : Il inhibe l’enzyme α-glucosidase, qui est impliquée dans la digestion des glucides, réduisant ainsi les niveaux de glucose sanguin.

Activité antioxydante : Il élimine les radicaux libres et réduit le stress oxydatif dans les cellules.

Effets anti-inflammatoires : Il régule à la baisse les cytokines pro-inflammatoires et inhibe l’activation de NF-κB, un facteur de transcription clé dans l’inflammation.

Comparaison Avec Des Composés Similaires

Antioxidant Activity

The antioxidant capacity of this compound and related compounds is strongly influenced by the catechol group and esterification. Key findings include:

- DPPH Radical Scavenging : this compound exhibits superior activity compared to ferulic acid (EC₅₀ = 10.64 µg/mL vs. 22 µg/mL) and synthetic antioxidants like BHT (butylated hydroxytoluene), with activity 2–3 times higher .

- Structure-Activity Relationship (SAR) : Alkyl chain length inversely correlates with antioxidant potency. This compound (C1 chain) shows higher DPPH scavenging than ethyl (C2) or octyl (C8) caffeates due to reduced steric hindrance and enhanced electron donation from the catechol group .

Table 1: Antioxidant Activity of this compound and Analogs

| Compound | SC₅₀ (µg/mL) | Reference |

|---|---|---|

| This compound | 10.64 | |

| Ethyl caffeate | 15.20 | |

| Caffeic acid | 18.50 | |

| Ferulic acid | 22.00 | |

| BHT | 27.50 |

Antidiabetic Effects

This compound enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, outperforming caffeic acid and other analogs:

- GSIS Potency : At 10 µM, this compound increases the Glucose-Stimulated Insulin Secretion Index (GSI) to 5.34 ± 0.06, comparable to the antidiabetic drug gliclazide (GSI = 6.01 ± 0.16) . In contrast, caffeic acid achieves a GSI of 3.82 ± 0.23 under the same conditions.

- Mechanistic Superiority : this compound upregulates PPARγ, PDX-1, and IRS-2/PI3K/Akt signaling pathways, critical for β-cell survival and insulin secretion. Its ester group likely enhances cell membrane permeability, facilitating interaction with intracellular targets .

Table 2: Antidiabetic Activity of this compound and Related Compounds

Antimicrobial and Phytotoxic Activities

While this compound demonstrates antimicrobial properties, its efficacy varies against other hydroxycinnamates:

- Phytotoxicity : this compound inhibits Lepidium sativum root growth (IC₅₀ = 1420 µM) but is less potent than (S)-6-hydroxymellein (IC₅₀ = 207 µM) .

- Antimicrobial Spectrum : this compound exhibits moderate activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) but is outperformed by alkyl derivatives like octyl caffeate (MIC = 3.1 µg/mL), where lipophilicity enhances membrane disruption .

Structural and Physicochemical Comparisons

- Lipophilicity : this compound (logP ≈ 1.5) is less lipophilic than ethyl (logP ≈ 2.1) or octyl caffeate (logP ≈ 5.8), affecting bioavailability and tissue penetration .

- Bioavailability : Esterification improves stability over caffeic acid, which is prone to rapid metabolism. This compound’s balance between hydrophilicity and lipophilicity enhances its oral absorption .

Activité Biologique

Methyl caffeate, a naturally occurring ester of caffeic acid, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This article explores the various biological effects of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (MC) is chemically described as methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate. It is primarily isolated from various plant sources, including Prunus persica (peach flowers) and Solanum torvum (turkey berry). Its structure is pivotal in mediating its biological activities.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. For instance, studies indicate that this compound can protect neuronal cells from hydrogen peroxide-induced damage by attenuating oxidative stress markers.

2. Anti-Inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This effect is particularly relevant in conditions such as neurodegeneration and diabetes.

3. Neuroprotective Properties

This compound's neuroprotective effects have been highlighted in various studies. It has been shown to protect neuronal cells from oxidative damage and apoptosis, making it a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's and Parkinson's.

4. Anticancer Activity

Recent studies have reported the anticancer effects of this compound against several cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver cancer cells. The compound induces apoptosis and inhibits cell proliferation through various mechanisms, including modulation of cell cycle regulators and apoptotic pathways.

5. Antidiabetic Effects

This compound has been investigated for its potential in managing type 2 diabetes mellitus (T2DM). In vitro studies using INS-1 pancreatic β-cells showed that this compound enhances glucose-stimulated insulin secretion (GSIS) by upregulating key signaling proteins such as PPARγ and PDX-1, which are crucial for β-cell function.

Case Study 1: Neuroprotection

A study conducted on human neuroblastoma SH-SY5Y cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The protective effect was attributed to its ability to enhance antioxidant enzyme activity and reduce lipid peroxidation levels.

Case Study 2: Antidiabetic Mechanism

In an animal model of T2DM, oral administration of this compound improved glucose tolerance and increased insulin secretion. The study highlighted the compound's capability to modulate the IRS-2 signaling pathway, similar to the action of standard antidiabetic drugs like gliclazide.

Data Tables

Q & A

Q. Table 1. Enzymatic Activity on this compound (Adapted from )

| Enzyme | Source | Activity (U/μM) | Substrate Specificity Notes |

|---|---|---|---|

| AoTan1 | Fungal tannase | 964 | Highest activity among tested enzymes |

| AnFae1 | Fungal FAE | <10 | Negligible activity |

| NcFae1 | Fungal FAE | 106 | Moderate activity on arabinosyl derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.